molecular formula C16H12N2O8 B1633469 Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate CAS No. 23305-76-2

Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate

Cat. No. B1633469
CAS No.: 23305-76-2
M. Wt: 360.27 g/mol
InChI Key: DGANXQLLXWERMX-UHFFFAOYSA-N
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Patent
US05491200

Procedure details

A mixture of methyl 2-chloro-5-nitrobenzoate (66.5 g, 0.309 mol) and sand (200 g) is added to a 500 ml, three-necked round-bottom flask equipped with an overhead stirrer, condenser and a nitrogen inlet tube. After the mixture is heated to 220° C. under nitrogen with stirring, activated copper (50.0 g) is added gradually during 1 hour. The reaction mixture is stirred at 220° C. under nitrogen for another 3 hours, and the mixture is then extracted with boiling acetone, and filtered while hot to remove copper and sand. The acetone is thereafter removed from the filtrate under reduced pressure. The residue is recrystallized from methanol two times to yield 45 percent of yellow crystals: mp 176.5°-177.0° C.
Quantity
66.5 g
Type
reactant
Reaction Step One
[Compound]
Name
sand
Quantity
200 g
Type
reactant
Reaction Step One
Name
copper
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]>[Cu]>[C:4]([C:3]1[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=[CH:11][C:2]=1[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
66.5 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Name
sand
Quantity
200 g
Type
reactant
Smiles
Step Two
Name
copper
Quantity
50 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to a 500 ml, three-necked round-bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer, condenser and a nitrogen inlet tube
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 220° C. under nitrogen for another 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with boiling acetone
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
to remove copper and sand
CUSTOM
Type
CUSTOM
Details
The acetone is thereafter removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methanol two times

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=C(C=CC(=C1)[N+](=O)[O-])C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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